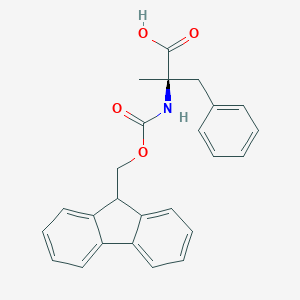

Fmoc-α-メチル-D-フェニルアラニン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

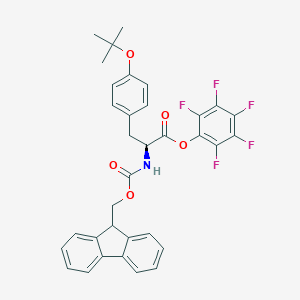

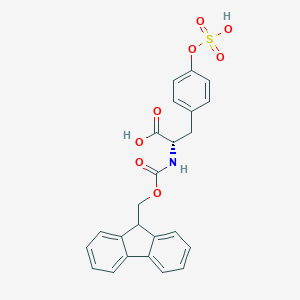

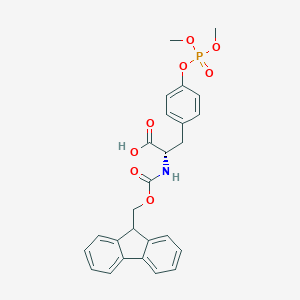

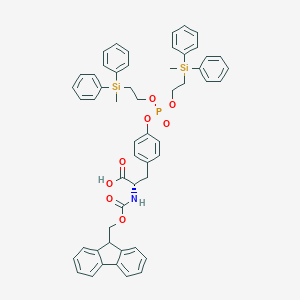

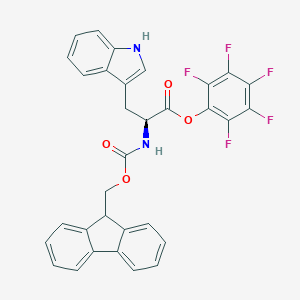

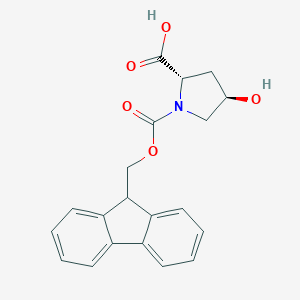

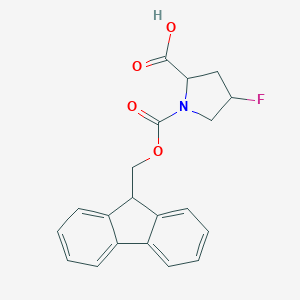

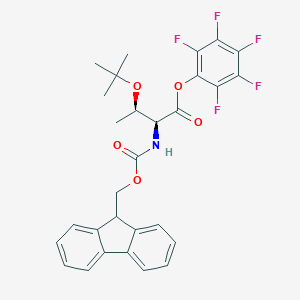

Fmoc-alpha-methyl-D-phenylalanine: is a derivative of phenylalanine, an essential amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a methyl group attached to the alpha carbon. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions .

科学的研究の応用

Chemistry: Fmoc-alpha-methyl-D-phenylalanine is extensively used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins. Its stability and ease of removal make it ideal for iterative cycles of peptide elongation .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based drugs and biomaterials .

Medicine: Fmoc-alpha-methyl-D-phenylalanine is used in the development of peptide-based therapeutics. It is also employed in the design of peptide vaccines and diagnostic agents .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .

作用機序

Target of Action

Fmoc-alpha-methyl-D-phenylalanine is primarily involved in the formation of hydrogels, which are networks of polymer chains that are water-insoluble . The compound’s primary targets are the components of these hydrogels, and it plays a crucial role in their formation .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This involves the compound solubilizing above a critical concentration under physical and thermal stimuli to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions in self-assembly of Fmoc-alpha-methyl-D-phenylalanine to gel formation is described . The collective action of different non-covalent interactions plays a role in making the hydrogel .

Biochemical Pathways

The biochemical pathways affected by Fmoc-alpha-methyl-D-phenylalanine are primarily related to the formation of hydrogels . The compound’s self-assembly leads to the formation of supramolecular nanostructures, which then form three-dimensional networks . The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by alpha-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

Result of Action

The primary result of Fmoc-alpha-methyl-D-phenylalanine’s action is the formation of hydrogels . These hydrogels are important in biomedical applications . The compound’s self-assembly process leads to the formation of these hydrogels, which are formed due to the collective action of different non-covalent interactions .

Action Environment

The action of Fmoc-alpha-methyl-D-phenylalanine is influenced by several environmental factors. For instance, the pH and the presence of buffer ions play a key role in the self-assembly of the compound to gel formation . Additionally, physical and thermal stimuli are used for solubilizing the compound above the critical concentration to induce gel formation .

生化学分析

Biochemical Properties

Fmoc-alpha-methyl-D-phenylalanine plays a significant role in biochemical reactions, particularly in the formation of proteins. It interacts with various enzymes and proteins during these processes

Cellular Effects

It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

Fmoc-alpha-methyl-D-phenylalanine is likely involved in various metabolic pathways due to its role as a phenylalanine derivative

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-alpha-methyl-D-phenylalanine typically involves the protection of the amino group of alpha-methyl-D-phenylalanine with the Fmoc group. This can be achieved using Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature .

Industrial Production Methods: Industrial production of Fmoc-alpha-methyl-D-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

化学反応の分析

Types of Reactions: Fmoc-alpha-methyl-D-phenylalanine undergoes various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

Reduction: The carbonyl group in the Fmoc moiety can be reduced to form alcohols.

Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Free alpha-methyl-D-phenylalanine.

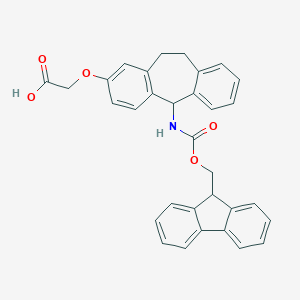

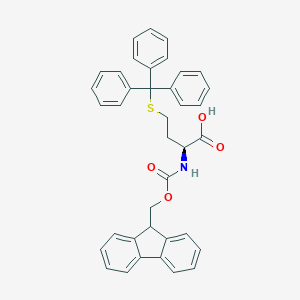

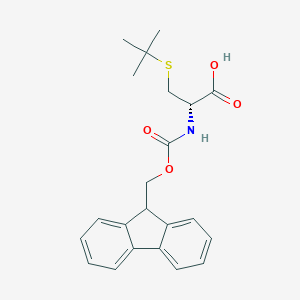

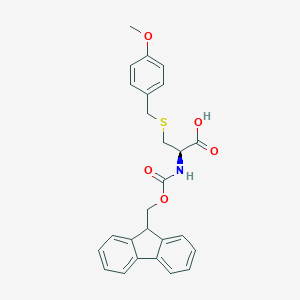

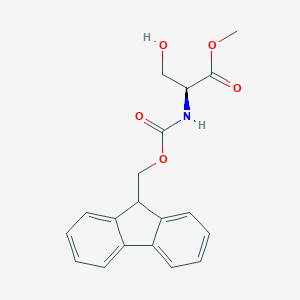

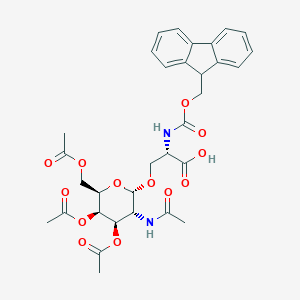

類似化合物との比較

Fmoc-phenylalanine: Similar in structure but lacks the alpha-methyl group.

Fmoc-alpha-methyl-L-phenylalanine: The L-isomer of the compound.

Fmoc-D-phenylalanine: Similar but without the alpha-methyl group.

Uniqueness: Fmoc-alpha-methyl-D-phenylalanine is unique due to the presence of the alpha-methyl group, which provides steric hindrance and can influence the conformation and reactivity of the peptide. This makes it particularly useful in the synthesis of peptides with specific structural requirements .

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-25(23(27)28,15-17-9-3-2-4-10-17)26-24(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22H,15-16H2,1H3,(H,26,29)(H,27,28)/t25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBKBAAOPOXFSK-RUZDIDTESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。